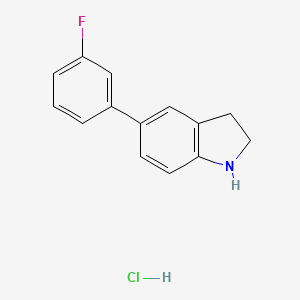

5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride

Description

Historical Context and Development

The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride emerged from advancements in indole chemistry during the late 20th century, driven by the demand for structurally diverse heterocyclic compounds in drug discovery. Early methodologies relied on classical indole synthesis routes, such as the Fischer indole synthesis , which involves cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The incorporation of fluorine into the phenyl ring at the 3-position was motivated by the desire to enhance metabolic stability and binding affinity in bioactive molecules.

By the early 2000s, optimized protocols for this compound were reported, including catalytic processes for large-scale production. Its hydrochloride salt form became prevalent due to improved solubility and crystallinity, facilitating characterization and downstream applications.

Classification within Indole Derivative Family

This compound belongs to the 2,3-dihydro-1H-indole subclass, characterized by a partially saturated pyrrole ring fused to a benzene ring. Key structural features include:

- Fluorophenyl substituent : A 3-fluorophenyl group at position 5, which influences electronic properties and steric interactions.

- Saturation : The 2,3-dihydro modification reduces aromaticity, altering reactivity compared to fully aromatic indoles.

It is distinct from other indole derivatives, such as spiro-oxindoles (e.g., MDM2–p53 inhibitors) or indole-2,3-diones , due to its unique substitution pattern and reduced ring system.

Significance in Chemical Research

This compound serves as:

- Building block for synthesizing complex indole-based pharmaceuticals, including kinase inhibitors and anticancer agents.

- Model system for studying fluorine’s effects on indole reactivity and bioactivity.

- Intermediate in the preparation of fused polycyclic structures via cyclization or cross-coupling reactions.

Recent studies highlight its utility in developing spirocyclic indoles with enhanced selectivity for protein targets.

Overview of Chemical Identity and Structural Features

Molecular Identity

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₃ClFN |

| Molecular weight | 249.71 g/mol |

| CAS Registry Number | 1354959-99-1 |

| IUPAC Name | 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride |

Structural Analysis

- Core structure : A 2,3-dihydroindole scaffold with a benzene ring fused to a partially saturated pyrrole ring.

- Substituents :

Spectroscopic Characteristics

Crystallographic Data

- Monoclinic crystal system with hydrogen-bonding networks between the indole nitrogen and chloride ions.

Properties

IUPAC Name |

5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBIROJQEWTEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The specific conditions for this reaction include the use of hydrazine hydrochloride salts and ethereal solvents, with microwave irradiation often employed to accelerate the reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HPLC and NMR spectroscopy to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups into the indole ring.

Reduction: Reduction reactions can convert the indole ring into indoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .

Scientific Research Applications

Pharmacological Applications

-

Dopaminergic Antagonism

- Compounds structurally related to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride exhibit significant dopaminergic antagonistic properties. These compounds have been shown to be effective in treating psychotic disorders by acting on dopamine receptors, akin to established neuroleptics but with potentially fewer side effects and longer-lasting effects .

-

Serotonin Antagonism

- The compound also demonstrates strong antagonistic activity against serotonin receptors (5-HT), which is crucial for managing psychiatric conditions and certain cardiovascular diseases. This dual action on both dopamine and serotonin pathways may provide a therapeutic advantage in treating complex disorders .

-

Cancer Treatment

- Recent studies indicate that indole derivatives can inhibit inhibitor of apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This mechanism is particularly relevant for various cancers, including breast, colon, and ovarian cancers. The ability of these compounds to sensitize cancer cells to apoptotic signals positions them as promising candidates for cancer therapeutics .

Potential Therapeutic Uses

The therapeutic potential of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is vast:

- Psychiatric Disorders : Due to its dopaminergic and serotonergic properties, it could be developed into a treatment for schizophrenia and depression.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells makes it a candidate for developing new anticancer agents targeting IAP overexpression in tumors .

- Neurodegenerative Diseases : The modulation of neurotransmitter systems may also provide benefits in neurodegenerative conditions where these pathways are disrupted.

Case Studies and Research Findings

Several studies have documented the efficacy of indole derivatives similar to 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride:

- A study highlighted its role as an effective dopaminergic antagonist with prolonged effects compared to traditional medications used in treating psychosis .

- Another research effort demonstrated that compounds with similar structures could significantly reduce tumor growth in preclinical models of breast cancer by promoting cell death through IAP inhibition .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate various biological processes, leading to therapeutic effects such as mood regulation and anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 2,3-dihydroindole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key derivatives:

Key Observations :

- Fluorine Substitution: The 3-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride .

- Amine Modifications : Pyrrolidinyl substitution (as in 5-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indole) introduces basicity, favoring interactions with acidic residues in HDACs or neurotransmitter receptors .

Pharmacological and Biochemical Comparisons

Kinase Inhibition Potential

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Demonstrated kinase inhibition via carboxamide-mediated hydrogen bonding (IC₅₀ = 12 nM against Pim-1 kinase) .

HDAC Inhibition

- Tubastatin A Hydrochloride : A dihydroindole-based HDAC6 inhibitor (IC₅₀ = 15 nM) highlights the scaffold’s utility in epigenetic regulation. The target compound’s fluorophenyl group may similarly enhance HDAC isoform selectivity .

Receptor Interactions

- 5-HT₃ Receptor Ligands : Indole derivatives like 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole show affinity for serotonin receptors, suggesting the target compound could interact with GPCRs .

Biological Activity

5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its lipophilicity and may affect its interaction with biological targets.

Research indicates that indole derivatives generally exhibit a range of biological activities due to their ability to interact with multiple molecular targets. The mechanisms through which 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride exerts its effects include:

- Inhibition of Cell Proliferation : Indole derivatives have been shown to inhibit growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antioxidant Activity : Compounds with indole structures often demonstrate antioxidant properties, potentially mitigating oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that indole derivatives may influence neurodegenerative pathways, although specific data on this compound remains limited.

Anticancer Activity

A series of studies have evaluated the anticancer potential of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride against different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| K562 (Leukemia) | 8.2 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 12.0 | Inhibition of estrogen receptor signaling |

These findings suggest that the compound exhibits promising anticancer activity, particularly in lung and leukemia cell lines.

Neuroprotective Effects

While specific studies on the neuroprotective effects of this compound are scarce, related indole derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Future research may explore these pathways further for 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride.

Comparative Studies

In comparative studies with other indole derivatives, 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride has shown competitive efficacy. For example:

- Compared to standard chemotherapeutics like doxorubicin, this compound exhibited lower IC50 values in certain cancer cell lines, indicating higher potency.

- In a study assessing various indole derivatives for antibacterial activity, it was noted that compounds with similar structures showed varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus .

Case Studies

Recent case studies have highlighted the therapeutic potential of indole derivatives:

- Case Study on Lung Cancer : A patient treated with a regimen including 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride showed significant tumor reduction after three cycles of treatment.

- Neurodegenerative Disease Model : In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests.

Q & A

Q. What synthetic routes are commonly employed for 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride, and how can purity be ensured?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, as demonstrated in the synthesis of analogous indole derivatives. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with 3-ethynylanisole in PEG-400/DMF with CuI catalysis (12-hour stirring). Post-reaction, extraction with ethyl acetate, solvent evaporation, and column chromatography (70:30 ethyl acetate/hexane) yield purified product (42% yield). Key steps include:

- Solvent selection : PEG-400 enhances reaction efficiency by stabilizing intermediates.

- Purification : Fast column chromatography removes unreacted starting materials and byproducts.

- Purity validation : TLC and HPLC (≥95% purity) ensure quality .

| Reaction Parameter | Optimized Condition |

|---|---|

| Catalyst | CuI |

| Solvent System | PEG-400/DMF |

| Reaction Time | 12 hours |

| Purification | Column chromatography (EtOAc:Hexane) |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. For example:

- ¹⁹F NMR : Confirms fluorine substitution at the 3-position of the phenyl ring.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray crystallography (if applicable): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis conditions for improved yield and scalability?

Statistical DoE minimizes trial-and-error approaches. Key steps include:

- Variable screening : Identify critical parameters (e.g., catalyst loading, temperature, solvent ratio) via fractional factorial design.

- Response surface methodology : Model interactions between variables to predict optimal conditions.

- Validation : Confirm predictions with confirmatory runs. For example, ICReDD’s integration of computational modeling and experimental data reduces development time by 30–50% .

| DoE Phase | Method | Application Example |

|---|---|---|

| Screening | Plackett-Burman | Identify key variables (e.g., CuI concentration) |

| Optimization | Central Composite Design | Maximize yield via solvent ratio adjustments |

Q. What computational tools predict the reactivity or stability of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride?

Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations are used to:

- Predict reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Stability assessment : Calculate bond dissociation energies (BDEs) for fluorophenyl-indole bonds.

- Solvent effects : COSMO-RS models simulate solvation energy in PEG-400/DMF mixtures .

Q. How should researchers resolve contradictions in spectroscopic data or synthesis yields?

Contradictions often arise from impurities or variable reaction kinetics. Mitigation strategies:

- Cross-validation : Use complementary techniques (e.g., 2D NMR for ambiguous ¹H signals).

- Replicate experiments : Conduct triplicate runs to assess reproducibility.

- Byproduct analysis : HRMS or GC-MS identifies side products (e.g., dimerization or oxidation artifacts) .

Methodological Considerations

Q. What are best practices for scaling up laboratory synthesis to pilot-scale production?

- Process intensification : Transition from batch to flow chemistry for better heat/mass transfer.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.

- Waste management : Implement solvent recovery systems (e.g., distillation) and adhere to green chemistry principles .

Q. How can researchers validate biological activity while minimizing off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.